Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Description
Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate; hydrochloride (CAS: 2480-96-8), also known as H-Orn(Boc)-OMe · HCl, is a protected amino acid derivative. Its molecular formula is C₁₁H₂₃ClN₂O₄, with an average molar mass of 282.77 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the δ-amino group of L-ornithine and a methyl ester moiety at the carboxyl terminus. It is widely used as an intermediate in peptide synthesis and pharmaceutical research due to its stability under basic conditions and ease of deprotection under acidic conditions .
Properties
Molecular Formula |
C11H23ClN2O4 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H |
InChI Key |
AFFYUUQZLRMAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The protected amino acid is then esterified with methanol to form the methyl ester. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared with analogs differing in protecting groups, ester moieties, or substituents (Table 1).
Protecting Groups
- Boc Group : Provides stability under basic conditions and selective deprotection with acids (e.g., HCl/dioxane) .
- Z Group (Benzyloxycarbonyl) : Requires catalytic hydrogenation for removal, limiting compatibility with reducing environments .
Ester Moieties
Pharmaceutical Intermediates
Ecological and Handling Considerations
- No occupational exposure limits are established for the target compound, but mechanical exhaust and PPE (e.g., NIOSH respirators, chemical-resistant gloves) are recommended .
Biological Activity
Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 159860-40-9 |
| Molecular Weight | 298.36 g/mol |
| Molecular Formula | C13H22N2O4 |
This compound exhibits its biological effects primarily through modulation of enzymatic pathways. The compound is believed to interact with specific enzymes involved in metabolic processes, potentially inhibiting their activity, which could lead to therapeutic effects in various conditions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways.
- Biochemical Probing : Its unique structure allows it to serve as a biochemical probe in research settings.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.
- Anticancer Properties : Preliminary data suggest potential cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its use as an anticancer agent.
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study assessed the cytotoxicity of methyl 5-amino derivatives on human cancer cell lines, showing a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
- Another investigation focused on the anti-inflammatory effects, demonstrating a reduction in cytokine production in macrophage cultures treated with the compound.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced swelling and pain in inflammatory conditions compared to control groups.
- Neuroprotective effects were evaluated using models of oxidative stress, where treated subjects showed improved cognitive function post-exposure.
Data Summary Table
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Cytotoxicity against cancer cell lines | |
| In Vitro | Reduction in cytokine production | |
| In Vivo | Decreased inflammation and pain in animal models | |
| In Vivo | Improved cognitive function under oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
